2,5-Difluoro-N-methylbenzene-1-sulfonamide
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Overview
Description
2,5-Difluoro-N-methylbenzene-1-sulfonamide is a chemical compound characterized by the presence of two fluorine atoms and a methyl group attached to a benzene ring, which is further substituted with a sulfonamide group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-N-methylbenzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-difluorobenzenesulfonyl chloride as the starting material.
N-Methylation: The sulfonyl chloride undergoes N-methylation using methylamine under controlled conditions to form the desired sulfonamide.
Purification: The product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale synthesis techniques to ensure high yield and purity. The process is optimized to minimize by-products and ensure cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluoro-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions at the aromatic ring can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using different reagents.
Major Products Formed:
Oxidation Products: Sulfonic acids and their derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups attached to the benzene ring.
Scientific Research Applications
2,5-Difluoro-N-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in biochemical studies to understand the effects of fluorinated compounds on biological systems.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
2,5-Difluoro-N-methylbenzene-1-sulfonamide is similar to other fluorinated sulfonamides, such as 2,6-difluoro-N-methylbenzene-1-sulfonamide and 2,5-difluoro-N-ethylbenzene-1-sulfonamide. These compounds share structural similarities but differ in the position and type of substituents on the benzene ring. The unique positioning of the fluorine atoms and the methyl group in this compound gives it distinct chemical and biological properties compared to its analogs.
Comparison with Similar Compounds
2,6-Difluoro-N-methylbenzene-1-sulfonamide
2,5-Difluoro-N-ethylbenzene-1-sulfonamide
2,5-Difluoro-N-phenylbenzene-1-sulfonamide
This comprehensive overview provides a detailed understanding of 2,5-Difluoro-N-methylbenzene-1-sulfonamide, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2,5-difluoro-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2S/c1-10-13(11,12)7-4-5(8)2-3-6(7)9/h2-4,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGVERLSSHIQHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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